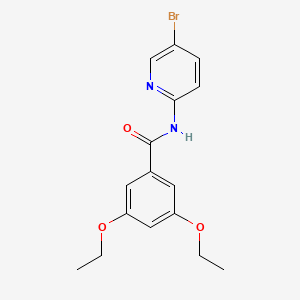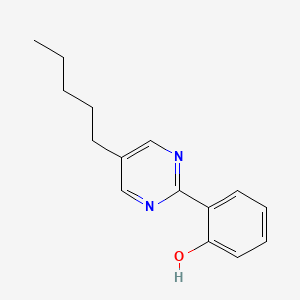
6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as ETC-159, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including embryonic development, tissue regeneration, and cancer progression. In recent years, ETC-159 has gained attention as a potential therapeutic agent for the treatment of various types of cancer.
Mechanism of Action
6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide works by inhibiting the Wnt/β-catenin signaling pathway, which is aberrantly activated in many types of cancer. This pathway plays a critical role in cancer progression by promoting cell proliferation, survival, and invasion. By inhibiting this pathway, 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the activity of β-catenin, a key component of the Wnt/β-catenin signaling pathway. It has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. In addition, 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit cancer stem cell self-renewal and induce their differentiation.
Advantages and Limitations for Lab Experiments
One advantage of 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide is that it is a small molecule inhibitor, which makes it easier to administer and study in laboratory experiments. It also has a relatively low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that its efficacy may be limited to certain types of cancer, and further studies are needed to determine its optimal clinical application.
Future Directions
There are several future directions for the study of 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to further explore its potential therapeutic applications in various types of cancer, including solid tumors and hematological malignancies. Another direction is to investigate its mechanism of action in more detail, including its effects on downstream signaling pathways and its interactions with other cellular proteins. Finally, future studies should focus on optimizing the dosing and administration of 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide to maximize its efficacy and minimize its toxicity.
Synthesis Methods
The synthesis of 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 5-ethyl-2-thiophenecarboxaldehyde, which is then reacted with 2-chloro-6-nitrobenzoic acid to form the corresponding nitroester. This nitroester is then reduced to the corresponding amine, which is further reacted with 3-pyridinecarboxaldehyde to form the final product, 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide.
Scientific Research Applications
6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various types of cancer. In preclinical studies, 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 6-chloro-2-(5-ethyl-2-thienyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
properties
IUPAC Name |
6-chloro-2-(5-ethylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS/c1-2-16-6-8-21(28-16)20-11-18(17-10-15(23)5-7-19(17)26-20)22(27)25-13-14-4-3-9-24-12-14/h3-12H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVVPDWGHPVZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6049369.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide hydrochloride](/img/structure/B6049372.png)
![(1S*,4S*)-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6049374.png)
![1-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6049382.png)

![N-[4-(3-tert-butyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide](/img/structure/B6049404.png)
![methyl 4-(5-{[3-(benzyloxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049430.png)
![2-[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6049436.png)
![[2-({4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6049452.png)
![1-[(4-bromophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B6049459.png)

![6-(3-ethyl-4-methyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6049470.png)
![ethyl 3-benzyl-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinecarboxylate](/img/structure/B6049472.png)